Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Description
This compound is a heterocyclic derivative featuring a thieno[2,3-b]pyridine core substituted with a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido group at position 3, methyl groups at positions 4 and 6, and an ethyl carboxylate at position 2. While direct pharmacological data are unavailable in the provided evidence, its structural complexity suggests applications in medicinal chemistry, particularly in kinase inhibition or receptor modulation .
Properties
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-4-26-21(25)18-17(16-11(2)9-12(3)22-20(16)29-18)23-19(24)15-10-27-13-7-5-6-8-14(13)28-15/h5-9,15H,4,10H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKUIOCAAGNEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C₁₉H₁₈N₂O₅S
- Molecular Weight : 378.42 g/mol
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, particularly in the areas of antimicrobial , anticancer , and anti-inflammatory effects.
Antimicrobial Activity
- Mechanism of Action : The compound's structure suggests potential mechanisms for inhibiting bacterial growth through interference with bacterial cell wall synthesis or protein function.
- Case Study Findings :
- In vitro studies have shown that derivatives of thieno[2,3-b]pyridine exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- For instance, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
- Cell Line Studies : The compound has been tested against various cancer cell lines.
- Mechanisms : The anticancer activity may be attributed to the compound's ability to inhibit specific signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
- Inflammation Models : In animal models of inflammation, the compound exhibited a significant reduction in edema and inflammatory markers when administered at doses of 10 mg/kg .
- Biochemical Assays : Enzymatic assays indicated that the compound inhibits cyclooxygenase (COX) enzymes involved in the inflammatory response.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table compares the target compound with five structurally related derivatives:
Analysis of Substituent Effects
Benzodioxine vs. Benzene or Amino Groups: The benzodioxine carboxamido group in the target compound (vs. a simple amino group in or benzene in ) increases molecular weight by ~161 g/mol and introduces a rigid, oxygen-rich bicyclic structure. This may enhance π-π stacking or hydrogen-bonding interactions in biological systems. In contrast, the primary amine in offers nucleophilic reactivity, making it a precursor for further functionalization.
Ester vs. Carboxylic Acid :
- The ethyl carboxylate in the target and improves lipophilicity compared to the free carboxylic acid in , which may affect membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
